Ácido 2-amino-3-fenilbutanoico

Descripción general

Descripción

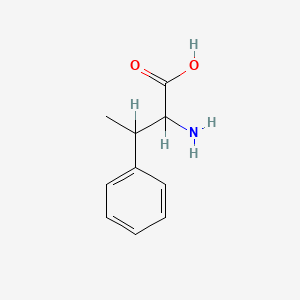

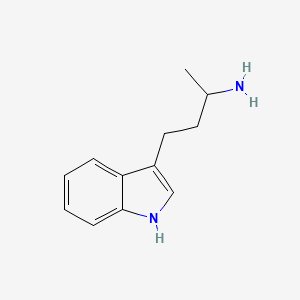

2-Amino-3-phenylbutanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of butanoic acid, featuring an amino group and a phenyl group attached to the butanoic acid backbone. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Aplicaciones Científicas De Investigación

2-Amino-3-phenylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of amino acid derivatives and peptides.

Industry: It is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mecanismo De Acción

Target of Action

2-Amino-3-phenylbutanoic acid, also known as Phenylbutyric acid, is primarily used for the management of chronic urea cycle disorders due to deficiencies in specific enzymes . It demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Mode of Action

Phenylbutyric acid is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Biochemical Pathways

Phenylbutyric acid decreases elevated plasma ammonia glutamine levels in patients with urea cycle disorders. It increases waste nitrogen excretion in the form of phenylacetylglutamine . In the intestines, phenylbutyric acid was shown to reduce mucosal inflammation, regulate transepithelial fluid transport, and improve oxidative status .

Pharmacokinetics

Little information has been published on the clinical pharmacokinetics of Phenylbutyric acid. The drug is reported to be well-absorbed . It distributes widely throughout the body and across the blood–brain barrier .

Result of Action

Phenylbutyric acid is used for the treatment of various conditions, including urea cycle disorders, neonatal-onset deficiency, late-onset deficiency disease in patients with a history of hyperammonemic encephalopathy . It must be combined with dietary protein restriction and, in some cases, essential amino acid supplementation .

Action Environment

The action, efficacy, and stability of 2-Amino-3-phenylbutanoic acid can be influenced by various environmental factors. It’s important to note that the compound’s storage temperature should be at room temperature , indicating that temperature could play a role in its stability.

Análisis Bioquímico

Biochemical Properties

2-Amino-3-phenylbutanoic acid plays a significant role in biochemical reactions, particularly those involving neurotransmission. It interacts with several enzymes and proteins, including GABA receptors, where it acts as an agonist. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, 2-Amino-3-phenylbutanoic acid has been shown to interact with other biomolecules such as glutamate receptors, further influencing neurotransmission and synaptic plasticity .

Cellular Effects

The effects of 2-Amino-3-phenylbutanoic acid on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission, which can lead to reduced neuronal excitability and potential neuroprotective effects. This compound also influences gene expression by modulating the activity of transcription factors involved in stress response and synaptic function. Furthermore, 2-Amino-3-phenylbutanoic acid impacts cellular metabolism by altering the balance of excitatory and inhibitory neurotransmitters .

Molecular Mechanism

At the molecular level, 2-Amino-3-phenylbutanoic acid exerts its effects primarily through binding interactions with GABA receptors. By acting as a GABA receptor agonist, it enhances the receptor’s inhibitory function, leading to decreased neuronal excitability. Additionally, this compound can inhibit certain enzymes involved in neurotransmitter degradation, thereby prolonging the action of inhibitory neurotransmitters. Changes in gene expression are also observed, with 2-Amino-3-phenylbutanoic acid influencing the transcription of genes related to synaptic plasticity and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-phenylbutanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur with prolonged exposure to light and heat. Long-term studies have shown that continuous exposure to 2-Amino-3-phenylbutanoic acid can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels. These temporal effects highlight the importance of controlled experimental conditions when studying this compound .

Dosage Effects in Animal Models

The effects of 2-Amino-3-phenylbutanoic acid vary with different dosages in animal models. At low doses, it exhibits anxiolytic and neuroprotective effects, while higher doses can lead to sedation and potential toxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcomes. Excessive doses can result in adverse effects such as respiratory depression and motor impairment, underscoring the need for careful dosage optimization in experimental and therapeutic settings .

Metabolic Pathways

2-Amino-3-phenylbutanoic acid is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as GABA transaminase, which is involved in the catabolism of GABA. This interaction can lead to altered levels of GABA and other related metabolites, affecting overall neurotransmitter balance. Additionally, 2-Amino-3-phenylbutanoic acid may influence metabolic flux through pathways involving glutamate and other amino acids .

Transport and Distribution

Within cells and tissues, 2-Amino-3-phenylbutanoic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with amino acid transporters that facilitate its uptake into neuronal cells. Once inside the cells, it can accumulate in specific compartments, such as synaptic vesicles, where it exerts its effects on neurotransmission. The distribution of 2-Amino-3-phenylbutanoic acid within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific transporter expression .

Subcellular Localization

The subcellular localization of 2-Amino-3-phenylbutanoic acid is critical for its activity and function. It is primarily localized in the synaptic cleft and synaptic vesicles, where it modulates neurotransmitter release and receptor activity. Targeting signals and post-translational modifications play a role in directing 2-Amino-3-phenylbutanoic acid to these specific compartments. Additionally, its localization within mitochondria and other organelles can influence cellular energy metabolism and stress response pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method includes the asymmetric hydrogenation of 2-phenyl-3-butenoic acid using a chiral catalyst to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of 2-amino-3-phenylbutanoic acid often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions. For instance, the enzymatic reduction of 2-oxo-3-phenylbutanoic acid using phenylalanine dehydrogenase has been reported as an efficient method .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

Comparación Con Compuestos Similares

2-Amino-3-methylbutanoic acid: Similar structure but with a methyl group instead of a phenyl group.

2-Amino-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.

Comparison: 2-Amino-3-phenylbutanoic acid is unique due to the presence of both an amino group and a phenyl group on the butanoic acid backbone, which imparts distinct chemical properties and reactivity. Compared to 2-amino-3-methylbutanoic acid, the phenyl group in 2-amino-3-phenylbutanoic acid provides additional steric and electronic effects, influencing its reactivity and interactions with other molecules .

Propiedades

IUPAC Name |

2-amino-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZQDMYEJPNDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260-12-0 | |

| Record name | 2-Amino-3-phenylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-phenylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Amino-3-phenylbutanoic acid interact with its target and what are the downstream effects?

A: 2-Amino-3-phenylbutanoic acid, also known as α-methylphenylalanine, acts as a phenylalanine analogue and interferes with phenylalanine metabolism. [, ] One of its primary mechanisms of action involves inhibiting the incorporation of phenylalanine into proteins. [] Additionally, research in Anacystis nidulans, a type of blue-green algae, has shown that 2-Amino-3-phenylbutanoic acid can be used to select for mutant strains with altered DAHP synthetase activity. [] DAHP synthetase is a key enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, including phenylalanine, in bacteria, fungi, and plants. By inhibiting this enzyme, 2-Amino-3-phenylbutanoic acid disrupts the production of these essential amino acids.

Q2: Can you elaborate on the specific effects of 2-Amino-3-phenylbutanoic acid on DAHP synthetase activity observed in the Anacystis nidulans study?

A: The study identified three types of Anacystis nidulans mutants resistant to 2-Amino-3-phenylbutanoic acid. [] The first type showed no change in DAHP synthetase activity compared to the wild-type strain. The second type exhibited significantly reduced DAHP synthetase activity. Interestingly, the third mutant type possessed a DAHP synthetase enzyme that was less sensitive to inhibition by tyrosine. This suggests that 2-Amino-3-phenylbutanoic acid may bind to and inhibit DAHP synthetase similarly to tyrosine, and the mutations alter the enzyme's binding site to reduce this inhibition. Further kinetic studies with the purified enzymes from the wild-type and feedback-insensitive strains revealed differences in their apparent constants and the nature of inhibition by tyrosine. [] These findings highlight the potential of 2-Amino-3-phenylbutanoic acid as a tool for investigating the regulation and feedback mechanisms of aromatic amino acid biosynthesis.

Q3: Research has shown that 2-Amino-3-phenylbutanoic acid can influence the metabolism of radioactive phenylalanine in rats. Could you explain this interaction?

A: When co-administered with radiolabeled phenylalanine in rats, 2-Amino-3-phenylbutanoic acid was found to accelerate the catabolism of the labeled phenylalanine. [] This was evidenced by increased radioactivity in urine and, in some cases, expired CO2. This suggests that the presence of 2-Amino-3-phenylbutanoic acid may enhance the breakdown of phenylalanine or its conversion into other metabolites that are more readily excreted. Furthermore, the study demonstrated that 2-Amino-3-phenylbutanoic acid reduced the incorporation of radioactive phenylalanine into tissue proteins, further supporting its role in disrupting phenylalanine utilization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)